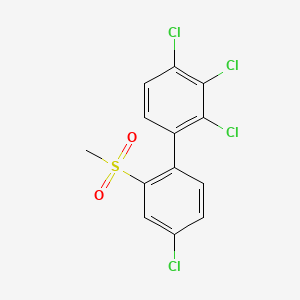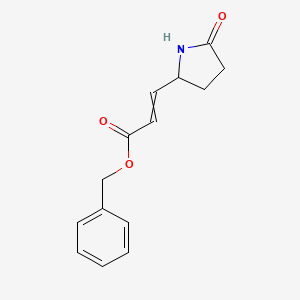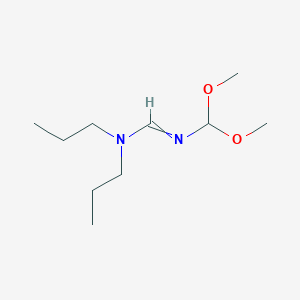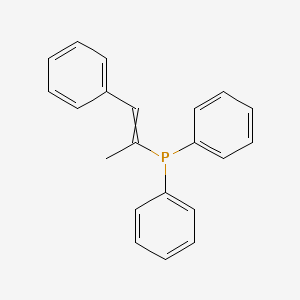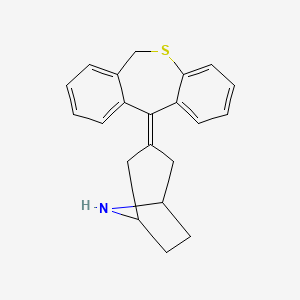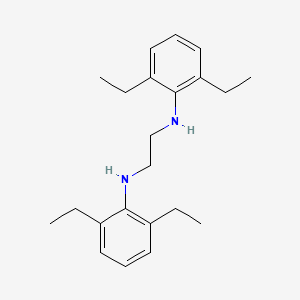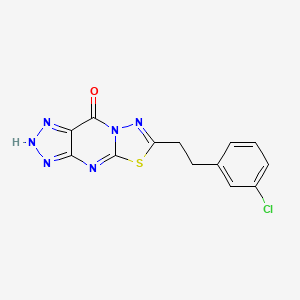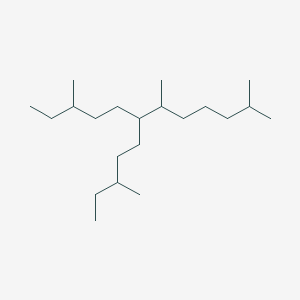
2,6,10-Trimethyl-7-(3-methylpentyl)dodecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,10-Trimethyl-7-(3-methylpentyl)dodecane is a hydrocarbon compound with the molecular formula C21H44. It is a branched alkane, characterized by the presence of multiple methyl groups attached to its carbon chain. This compound is also known for its occurrence in various natural sources and its role in chemical communication within the animal kingdom .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Trimethyl-7-(3-methylpentyl)dodecane can be achieved through several methods. One common approach involves the alkylation of a suitable dodecane precursor with methyl groups. This process typically requires the use of strong acids or bases as catalysts to facilitate the addition of methyl groups to the carbon chain .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic hydrogenation of specific olefins. This method ensures high yields and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the efficiency of the process .
化学反应分析
Types of Reactions
2,6,10-Trimethyl-7-(3-methylpentyl)dodecane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum)
Substitution: Chlorine, bromine
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated hydrocarbons
科学研究应用
2,6,10-Trimethyl-7-(3-methylpentyl)dodecane has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,6,10-Trimethyl-7-(3-methylpentyl)dodecane involves its interaction with specific molecular targets and pathways. In biological systems, it binds to receptor proteins on the surface of cells, triggering a cascade of intracellular signaling events. These events can lead to changes in gene expression, enzyme activity, and cellular behavior .
相似化合物的比较
Similar Compounds
2,6,10-Trimethyldodecane: Similar in structure but lacks the additional methylpentyl group.
2,6,10,14-Tetramethyl-7-(3-methylpentyl)-pentadecane: Contains an additional methyl group and a longer carbon chain.
Uniqueness
2,6,10-Trimethyl-7-(3-methylpentyl)dodecane is unique due to its specific branching pattern and the presence of multiple methyl groups. This structure imparts distinct physical and chemical properties, such as higher boiling points and unique reactivity, compared to its analogs .
属性
CAS 编号 |
99317-09-6 |
|---|---|
分子式 |
C21H44 |
分子量 |
296.6 g/mol |
IUPAC 名称 |
2,6,10-trimethyl-7-(3-methylpentyl)dodecane |
InChI |
InChI=1S/C21H44/c1-8-18(5)13-15-21(16-14-19(6)9-2)20(7)12-10-11-17(3)4/h17-21H,8-16H2,1-7H3 |
InChI 键 |
XKRXQMYLJXTKHC-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CCC(CCC(C)CC)C(C)CCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


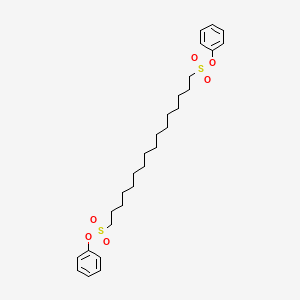
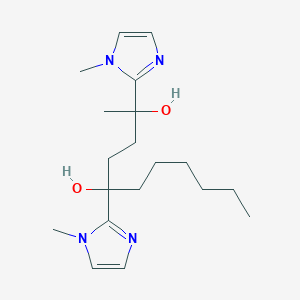

![2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine](/img/structure/B14336621.png)
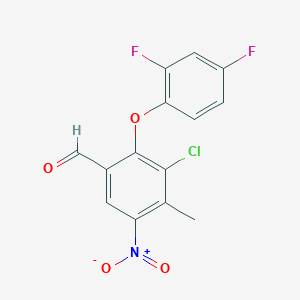
![[1,4,2]Diazaphospholo[4,5-a]pyridine](/img/structure/B14336641.png)
![5-[2-(5,6-Dihydro-2H-pyran-3-yl)ethyl]-4,4-dimethyl-1,3-dioxane](/img/structure/B14336647.png)
